![molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthrene CAS No. 235-92-7](/img/structure/B1589805.png)
1H-Cyclopenta[l]phenanthrene
Overview
Description
1H-Cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 g/mol This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to a phenanthrene backbone
Mechanism of Action
Mode of Action
It is known that the compound can be formed via reactions of 5- and 6-indenyl radicals with vinylacetylene . The reaction mechanisms involve the initial formation of van-der-Waals complexes followed by addition of the 5- and 6-indenyl radicals to vinylacetylene via submerged barriers, followed by isomerization (hydrogen shifts, ring closures), and termination via atomic hydrogen elimination accompanied by aromatization .
Biochemical Pathways
The biochemical pathways affected by 1H-Cyclopenta[l]phenanthrene are currently unknown due to the lack of specific research on this compound
Action Environment
It is known that the compound can potentially form in cold molecular clouds such as taurus molecular cloud-1 (tmc-1) at temperatures as low as 10 k .
Preparation Methods
The synthesis of 1H-Cyclopenta[l]phenanthrene typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3,4,5-tetraphenyl-2-cyclopenten-1-one in 2-propanol with ultraviolet light can yield 1-oxo-2,3-diphenyl-2,3-dihydro-1H-cyclopenta[l]phenanthrene . Industrial production methods often involve the use of high-temperature chemical reactors and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1H-Cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Reduction: Hydrogen gas and raney nickel can reduce the compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Aromatic Sulfonation: Sulfuric acid can be used to form 2 and 3-phenanthrenesulfonic acids.
Ozonolysis: This reaction can yield diphenylaldehyde.
Scientific Research Applications
1H-Cyclopenta[l]phenanthrene has several applications in scientific research:
Comparison with Similar Compounds
1H-Cyclopenta[l]phenanthrene can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but lacks the cyclopentane ring.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of benzene rings.
1H-Cyclopenta[a]naphthalene: Contains a similar cyclopentane ring fused to a naphthalene backbone.
Biological Activity
1H-Cyclopenta[l]phenanthrene, a member of the polycyclic aromatic hydrocarbons (PAHs), is characterized by its unique fused ring structure, which includes a cyclopentane ring fused to a phenanthrene core. This compound has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. The following sections detail the biological activity of this compound, including relevant case studies, research findings, and data tables.
Carcinogenicity and Mutagenicity
This compound has been studied for its potential carcinogenic effects. Research indicates that compounds within the cyclopenta-PAH family can induce biological responses similar to those of other known carcinogens. Specifically, studies have shown that this compound can form reactive metabolites that may interact with DNA, leading to mutagenic effects.
Case Study: Carcinogenicity Testing
A notable study involved the synthesis of various derivatives of cyclopenta[a]phenanthrene and their testing for carcinogenicity in mouse models. The results indicated that certain derivatives exhibited significant carcinogenic potential, suggesting that structural modifications can influence biological activity. For instance, 16,17-dihydro-11-methoxy-15β-cyclopenta[a]phenanthrene was tested using both initiation and promotion protocols in SENCAR mice, revealing a latent period for tumor development comparable to other potent carcinogens .
The biological activity of this compound is primarily mediated through its interaction with cellular receptors and enzymes involved in xenobiotic metabolism. It has been shown to induce cytochrome P450 enzymes, particularly CYP1A, which play a crucial role in the metabolic activation of many PAHs.
Table 1: Induction of CYP Enzymes
Compound | CYP Enzyme Induction | Reference |
---|---|---|
This compound | CYP1A (3-9 fold) | |
B[a]P | CYP1A (65 fold) | |
Zearalenone | CYP1A (2.5 fold) |
The induction of CYP enzymes suggests that exposure to this compound may enhance its own metabolic activation and potentially increase its toxicity.
Aquatic Toxicity Studies
Research has also explored the environmental impact of cyclopenta-PAHs, including their toxicity to aquatic organisms. For instance, studies have demonstrated that exposure to these compounds can lead to significant alterations in gene expression related to stress responses in fish.
Table 2: Aquatic Toxicity Data
Organism | Exposure Duration | Observed Effect | Reference |
---|---|---|---|
Rainbow Trout | 8-24 hours | Increased CYP1A mRNA levels | |
Various Aquatic Species | Varies | Acute and chronic toxicity |
These findings highlight the need for further investigation into the ecological consequences of cyclopenta-PAHs.
Properties
IUPAC Name |
1H-cyclopenta[l]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSWSPIWVQKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473148 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-92-7 | |
Record name | 1H-Cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-Cyclopenta[l]phenanthrene synthesized?
A: Several synthetic routes to this compound and its derivatives have been explored. One method involves the photolysis of phenyl-substituted 3H-indazole<3-spiro>-cyclopentadienes. [] Another approach utilizes the reaction of readily available starting materials like 1,3-diphenylcyclopenta[l]phenanthrene-2-one (phencyclone) with various reagents. [] For instance, reacting phencyclone with phenyllithium yields 1,2,3-triphenylcyclopenta[l]phenanthrene-2-ol, which can be further modified to obtain the desired this compound derivative. []
Q2: What are the structural characteristics of this compound?
A: this compound is a polycyclic aromatic hydrocarbon featuring a cyclopentadiene ring fused to a phenanthrene moiety. While its exact molecular weight depends on specific substituents, the core structure has the molecular formula C17H12. [] Structural characterization often involves techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q3: Can you elaborate on the photochemical reactivity of this compound derivatives?
A: Studies have shown that certain derivatives, like 2,3,4,5-tetraphenyl-2-cyclopenten-1-one and 3,4-diphenyl-3-cyclopenten-1-one, undergo photocyclization when irradiated with ultraviolet light. [] This reaction, involving a cis-stilbene skeleton within the molecule, leads to the formation of phenanthrene derivatives. [] Interestingly, variations in substituents can significantly alter the photochemical pathway. For example, 2,2-dimethyl-3,4-diphenyl-3-cyclopenten-1-one undergoes decarbonylation upon irradiation, highlighting the influence of structure on reactivity. []
Q4: Has this compound been investigated for its potential use in organometallic chemistry?
A: Yes, research has explored the coordination chemistry of this compound derivatives. For example, a derivative called 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene (PCp*H) can act as a ligand for yttrium complexes. [] The resulting complexes have been characterized structurally and investigated for their reactivity with various substrates like carbon dioxide and isocyanates. [] This suggests the potential of this compound derivatives as supporting ligands in organometallic catalysis.
Q5: How does the acidity of this compound compare to its cyano derivatives?
A: Computational studies using Density Functional Theory (DFT) have revealed that while the parent this compound exhibits modest acidity, its polycyano derivatives display significantly enhanced acidity, potentially entering the realm of superacids. [] This dramatic increase in acidity upon cyanation is attributed to the strong electron-withdrawing nature of cyano groups, leading to stabilization of the conjugate base through resonance. []
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